BenchChemオンラインストアへようこそ!

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Medicinal chemistry scaffold diversification benzothiazolecarboxamide SAR

This uniquely substituted benzothiazole‑6‑carboxamide incorporates a 3‑hydroxyoxolan‑3‑yl‑methyl group that is expected to lower logD versus standard benzyl/phenyl analogs (cLogP ~1.5 vs. ~2.5–3.5), making it a high-value diversity element for SAR libraries. It can serve as a negative control for lipophilicity-driven off-target binding once profiled. No target‑specific activity is assumed; experimental de‑novo profiling is mandatory. Ideal for teams exploring hydrogen‑bonding and conformational constraint in benzothiazole programs.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 1916609-88-5
Cat. No. B2924231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
CAS1916609-88-5
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
InChIInChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16)
InChIKeyFDZADPUOPXBDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1916609-88-5): Baseline Classification and Known Characteristics


N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1916609-88-5) is a synthetic small molecule belonging to the benzothiazole-6-carboxamide class. Its structure combines a 1,3-benzothiazole core with a 6-carboxamide linker and a 3-hydroxyoxolan-3-yl methyl substituent. The benzothiazolecarboxamide scaffold is recognized in medicinal chemistry as a privileged structure, with numerous derivatives reported as inhibitors of targets such as VR1/TRPV1, BRAF, Hsp90, and various kinases [1]. However, this specific compound lacks publicly available primary pharmacological data, peer-reviewed characterization, or patent-example designation as of the current literature cutoff. Consequently, its baseline properties can only be inferred from the general behavior of the benzothiazole-6-carboxamide class, and no target-specific quantitative profile exists for this single chemical entity.

Why Generic Substitution of N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide Is Not Evidence-Based


Within the benzothiazole-6-carboxamide series, even minor modifications to the amide substituent can drastically alter target selectivity, potency, and pharmacokinetic behavior. For instance, N-(2-chloro-6-methylphenyl)-2-acetamido benzothiazole-6-carboxamide derivatives have demonstrated sub-nanomolar kinase inhibition, while close structural analogs bearing different substituents exhibit orders-of-magnitude weaker activity or entirely distinct target profiles [1]. Without experimental data for the 3-hydroxyoxolan-3-yl methyl variant—no IC50, Ki, selectivity panel, solubility, metabolic stability, or cell-based activity—there is no quantitative basis to assume functional equivalence with any other benzothiazole-6-carboxamide. Substitution based solely on scaffold similarity carries an unquantifiable risk of loss of activity or introduction of off-target effects, making procurement decisions that rely on in-class interchange scientifically unsound.

Quantitative Differentiation Evidence for N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1916609-88-5) Versus Comparators


Structural Uniqueness of the 3-Hydroxyoxolan-3-yl Methyl Substituent Within the Benzothiazole-6-Carboxamide Series

The 3-hydroxyoxolan-3-yl methyl group introduces a combination of hydrogen-bond donor (–OH), hydrogen-bond acceptor (ether oxygen), and a sterically constrained cyclic ether that is absent in all publicly disclosed benzothiazole-6-carboxamide pharmacological probes. A substructure search across ChEMBL and PubChem (accessed April 2026) identified no other benzothiazole-6-carboxamide bearing this exact substituent with reported bioactivity data. This structural feature differentiates the compound from common comparators such as N-cyclobutyl-, N-benzyl-, N-phenyl-, or N-(2-chloro-6-methylphenyl)-benzothiazole-6-carboxamides, which populate the patent and primary literature [1]. However, the absence of matched-pair assay data precludes quantification of the pharmacological impact of this structural difference.

Medicinal chemistry scaffold diversification benzothiazolecarboxamide SAR

Lack of Head-to-Head Pharmacological Data Against Closest Structural Analogs

To date, no peer-reviewed study or patent disclosure has reported quantitative biological activity (IC50, EC50, Ki, % inhibition at a defined concentration) for N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide against any molecular target or cell line. In contrast, numerous benzothiazole-6-carboxamide analogs have published potency metrics: e.g., N-(2-chloro-6-methylphenyl)-2-({6-[(2-hydroxyethyl)amino]pyridin-2-yl}amino)-1,3-benzothiazole-6-carboxamide exhibits IC50 = 0.5 nM in a kinase assay [1]; 2-acetamido-6-carboxamide benzothiazoles show antiproliferative IC50 values in the low micromolar range against BRAFV600E-driven cancer cell lines [2]. Without analogous data for the target compound, no quantitative head-to-head comparison is possible, and claims of superior or equivalent potency relative to these analogs cannot be substantiated.

Comparative pharmacology evidence gap procurement risk

Currently Justifiable Application Scenarios for N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Benzothiazole-6-Carboxamide Lead Optimization

The unique 3-hydroxyoxolan-3-yl methyl substituent makes this compound a candidate for exploring novel chemical space within benzothiazole-6-carboxamide programs. It can serve as a diversity element in library synthesis aimed at identifying new structure-activity relationships, particularly where hydrogen-bonding or conformational constraint is hypothesized to improve selectivity. However, it cannot replace a validated lead without de novo profiling.

Physicochemical Property Probe for Heterocyclic Carboxamide Series

The hydroxyoxolane group is expected to increase aqueous solubility and reduce logD relative to lipophilic benzyl or phenyl analogs, based on computed properties (cLogP ~1.5 vs. ~2.5–3.5 for benzyl/phenyl analogs). This compound may therefore be used as a negative control for lipophilicity-driven off-target binding in broad-panel screening, though experimental confirmation of solubility and logD is lacking.

Negative Control or Inactive Comparator in Biochemical Assays (Pending Profiling)

If initial broad-panel profiling demonstrates lack of activity against a panel of common drug targets (kinases, GPCRs, ion channels), this compound could be developed as a matched-pair negative control for active benzothiazole-6-carboxamide probes. Until such data are generated, however, it cannot be assumed inactive.

Quote Request

Request a Quote for N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.